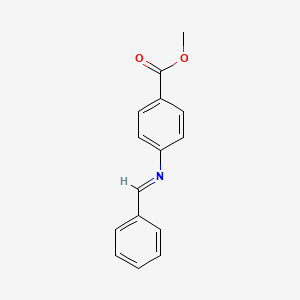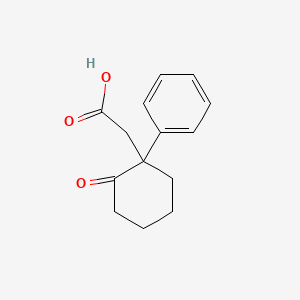
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine is a compound with significant scientific interest due to its unique structure and properties. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is an immunosuppressant derivative of the antitumor drug 6-mercaptopurine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves several steps. One common method includes the reaction of 6-mercaptopurine with 1-methyl-5-nitroimidazole under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
化学反応の分析
Types of Reactions
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its immunosuppressive properties and potential use in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine involves its interaction with cellular targets. It acts by inhibiting specific enzymes involved in DNA synthesis and repair, leading to the suppression of cell proliferation. This makes it effective as an immunosuppressant and antitumor agent .
類似化合物との比較
Similar Compounds
6-mercaptopurine: A precursor to 6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine, used as an antitumor drug.
Azathioprine: Another immunosuppressant with a similar structure and mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine base with a nitroimidazole moiety enhances its effectiveness as an immunosuppressant and antitumor agent .
特性
CAS番号 |
4730-27-2 |
|---|---|
分子式 |
C9H7N7O2S |
分子量 |
277.27 g/mol |
IUPAC名 |
6-(1-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-8(9(15)16(17)18)19-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H,10,11,12,13) |
InChIキー |
BMBCRDXNOOINCJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
溶解性 |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)


![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)







![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
